![molecular formula C17H14D4O3 B592768 trans-trismethoxy Resveratrol-d4 CAS No. 1089051-64-8](/img/structure/B592768.png)
trans-trismethoxy Resveratrol-d4
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Overview
Description
Trans-trismethoxy Resveratrol-d4 is a deuterium-labeled version of trans-trismethoxy resveratrol . It’s a polyketide synthase-derived stilbene originally isolated from Virola cuspidata . It exhibits diverse biological activities, including cytotoxicity to several cancer cell lines and inhibition of TNF-α-induced activation of NF-κB in HEK293T cells .
Synthesis Analysis
The synthesis of trans-resveratrol-d4 involves a six-step process starting from commercially available phenol-d6, with an overall yield of 25% . The final labeled resveratrol was fully characterized by MS, IR, and 1H and 13C NMR spectroscopy .Molecular Structure Analysis
The molecular formula of trans-trismethoxy Resveratrol-d4 is C17H14D4O3 . Its structure includes two phenol rings linked by an ethylene bridge . The InChI code and SMILES representation provide more detailed structural information .Physical And Chemical Properties Analysis
Trans-trismethoxy Resveratrol-d4 has a molecular weight of 274.35 g/mol . It has a topological polar surface area of 27.7 Ų and contains 20 heavy atoms . Its exact mass and monoisotopic mass are 274.150701416 g/mol .Scientific Research Applications
Anti-Inflammatory Applications
“Trans-trismethoxy Resveratrol-d4” and its derivatives have been found to suppress lipopolysaccharide-induced inflammation. They achieve this by inactivating the MAPK and NF-κB pathways in RAW 264.7 cells . This suggests potential therapeutic applications for inflammatory diseases .
Antioxidant Applications
These compounds also provide an anti-oxidative effect. They significantly suppress inflammation in RAW 264.7 cells through the inhibition of MAPK and NF-κB signaling pathways .
Quantification Standard
“Trans-trismethoxy Resveratrol-d4” is used as an internal standard for the quantification of trans-trismethoxy resveratrol by GC- or LC-MS .
Anti-Cancer Applications
“Trans-trismethoxy Resveratrol-d4” has been found to be cytotoxic to several cancer cell lines, including PC3, KB, HT-29, SW480, and HL-60 cells .
Inhibition of NF-κB Activation
This compound inhibits TNF-α-induced activation of NF-κB in HEK293T cells in a reporter assay .
Anti-Angiogenic Applications
“Trans-trismethoxy Resveratrol-d4” inhibits angiogenesis in zebrafish embryos when used at a concentration of 0.1 µM .
Fat Accumulation Inhibition
“Trans-trismethoxy Resveratrol-d4” has been found to inhibit fat accumulation by downregulating stearoyl-CoA desaturase in C. elegans .
Enhanced Biological Effects
“Trans-trismethoxy Resveratrol-d4” is a methyl analog of resveratrol and is found to exhibit enhanced biological effects compared to resveratrol, such as inhibition of cancer cell growth and pro-apoptotic activities .
Mechanism of Action
Target of Action
Trans-Trismethoxy Resveratrol-d4 (TMR-d4) is a methyl analog of resveratrol . The primary targets of TMR-d4 are the stearoyl-CoA desaturase genes, fat-6 and fat-7 . These genes play a crucial role in lipid metabolism .
Mode of Action
TMR-d4 interacts with its targets, the stearoyl-CoA desaturase genes, by downregulating them . This downregulation leads to a decrease in the desaturation index of fatty acids, specifically the ratio of oleic acid to stearic acid .
Biochemical Pathways
The downregulation of the stearoyl-CoA desaturase genes by TMR-d4 affects the lipid metabolism pathway . This results in a significant reduction in triglyceride accumulation . Additionally, TMR-d4 has been shown to suppress the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways .
Pharmacokinetics
It is known that the bioavailability of resveratrol, the parent compound of tmr-d4, is relatively low . This suggests that the bioavailability of TMR-d4 may also be low, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of TMR-d4’s action include the inhibition of fat accumulation and the suppression of inflammation . Specifically, TMR-d4 has been found to significantly reduce triglyceride accumulation in Caenorhabditis elegans . It also suppresses lipopolysaccharide-induced inflammation through the inactivation of MAPK and NF-κB pathways in RAW 264.7 cells .
Action Environment
The action, efficacy, and stability of TMR-d4 can be influenced by various environmental factors. For instance, the concentration of TMR-d4 can affect its efficacy. In a study, treatment with TMR-d4 (100 and 200 μM) for 4 days significantly reduced triglyceride accumulation in Caenorhabditis elegans . .
properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-XEGZCKIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OC)OC)[2H])[2H])OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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